

# (6-Methylpyrimidin-4-yl)methanol CAS number 74502-82-2

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## Compound of Interest

Compound Name: (6-Methylpyrimidin-4-yl)methanol

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An In-Depth Technical Guide to **(6-Methylpyrimidin-4-yl)methanol** (CAS: 74502-82-2)

## A Strategic Building Block for Modern Drug Discovery

### Abstract

**(6-Methylpyrimidin-4-yl)methanol**, CAS number 74502-82-2, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring a pyrimidine core functionalized with both a reactive hydroxymethyl group and a strategically important methyl group, positions it as a versatile starting material for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, strategic importance in drug discovery, applications in medicinal chemistry, and practical guidance on its synthesis, characterization, and handling. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate its effective application in the pursuit of novel therapeutics.

## Core Chemical Identity and Physicochemical Properties

**(6-Methylpyrimidin-4-yl)methanol** is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil).

[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of approved drugs.[2]

The key physicochemical properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.

Property	Value	Reference(s)
CAS Number	74502-82-2	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	124.14 g/mol	[3][4]
Appearance	White to yellow solid	[5]
Purity	Typically ≥97%	[4]
Storage	Room temperature (short-term), -20°C (long-term)	[4][5]
SMILES	<chem>Cc1cc(CO)ccn1</chem>	
InChI Key	FQXYKOJPSJQRKH-UHFFFAOYSA-N	

## The Strategic Value in Medicinal Chemistry

The utility of **(6-Methylpyrimidin-4-yl)methanol** in drug design is not merely incidental; it is a direct consequence of the specific functionalities integrated into its compact scaffold. Each component—the pyrimidine core, the hydroxymethyl group, and the methyl group—offers distinct advantages for molecular engineering and the optimization of pharmacological properties.

## The Pyrimidine Core: A Scaffold for Biological Recognition

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents with a vast range of activities, including anticancer, anti-inflammatory, and antidiabetic properties.[6] Its nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with

biological targets, most notably the ATP-binding pocket of protein kinases. This ability to mimic the adenine portion of ATP has made pyrimidines a go-to scaffold for the development of kinase inhibitors.[6][7]

## The Hydroxymethyl Group: A Versatile Synthetic Handle

The primary alcohol at the 4-position is a crucial site for chemical elaboration.[6] It provides a nucleophilic handle for a wide array of chemical transformations, allowing medicinal chemists to readily explore the structure-activity relationship (SAR) of a lead compound.

Key Synthetic Transformations:

- **Esterification:** Reaction with carboxylic acids or acyl chlorides to introduce diverse side chains.
- **Etherification:** Formation of ethers to modulate lipophilicity and metabolic stability.
- **Oxidation:** Conversion to the corresponding aldehyde or carboxylic acid for further functionalization (e.g., reductive amination, amide coupling).
- **Halogenation:** Conversion to a chloromethyl or bromomethyl group, creating an electrophilic site for coupling with nucleophiles.

This synthetic flexibility is paramount in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is essential for achieving desired efficacy and ADME (Absorption, Distribution, Metabolism, and Elimination) profiles.[8]

## The "Magic Methyl" Group: A Tool for Potency and Property Enhancement

The methyl group at the 6-position may seem trivial, but its impact can be profound—a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[9] The strategic placement of a methyl group can:

- **Increase Potency:** By filling a small hydrophobic pocket in the target protein, it can significantly enhance binding affinity.

- **Improve Metabolic Stability:** It can block sites of oxidative metabolism (a common liability for aromatic rings), thereby increasing the compound's half-life.
- **Control Conformation:** The steric bulk of the methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation.[9]

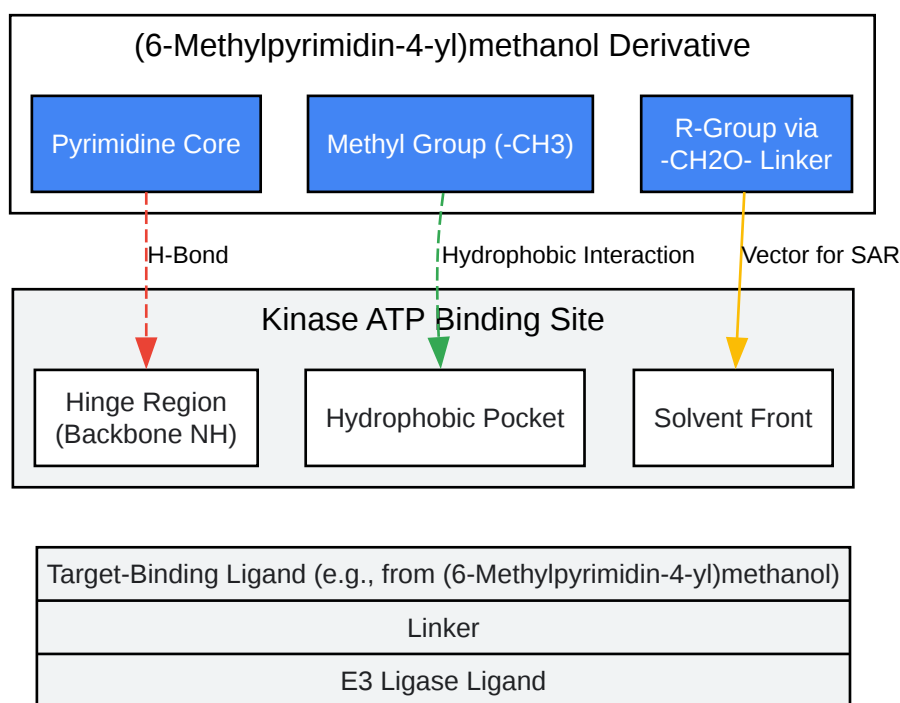
The discovery of the EZH2 inhibitor tazemetostat, for instance, involved extensive SAR studies on the methylation pattern of a core scaffold, demonstrating how dimethylation led to the most potent compound.[9]

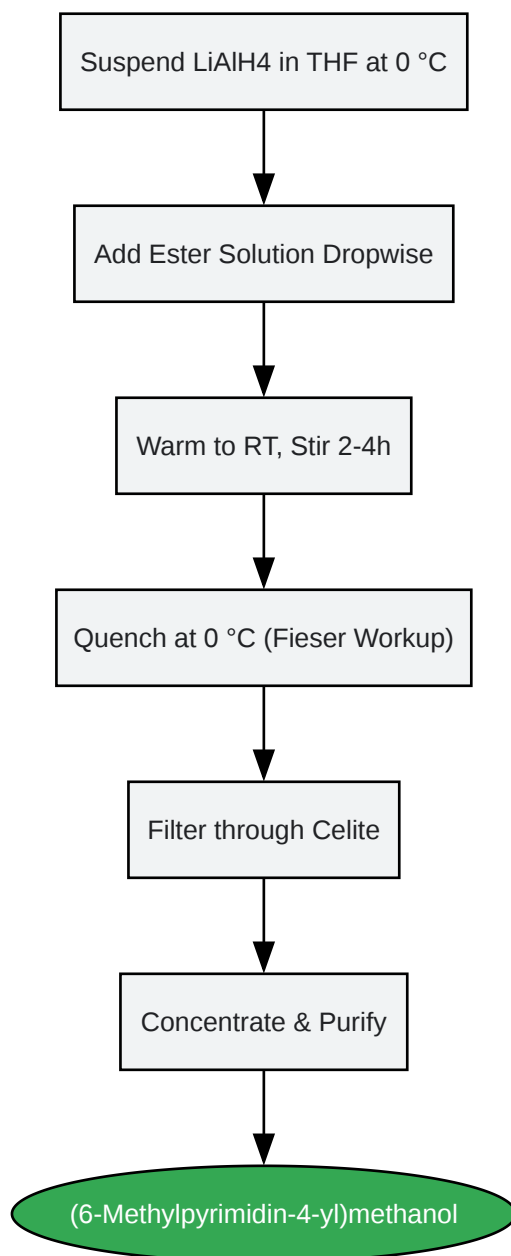
## Applications in Target-Based Drug Discovery

The structural features of **(6-Methylpyrimidin-4-yl)methanol** make it an ideal starting point for designing inhibitors of several important drug target classes.

### Building Block for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Pyrimidine derivatives are a well-established class of kinase inhibitors.[6] The scaffold of **(6-Methylpyrimidin-4-yl)methanol** can be readily elaborated to target the ATP binding site of kinases like EGFR, PI3K, and FGFR.[6][10][11]





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